molecular formula C8H23N6O12P3S B1512272 Lamivudine Triphosphate Ammonium Salt CAS No. 1187058-42-9

Lamivudine Triphosphate Ammonium Salt

Cat. No.: B1512272
CAS No.: 1187058-42-9
M. Wt: 520.29 g/mol
InChI Key: WGYHYJAOTOCRPE-PXJNTPRPSA-N
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Description

Lamivudine Triphosphate Ammonium Salt is a useful research compound. Its molecular formula is C8H23N6O12P3S and its molecular weight is 520.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Lamivudine Triphosphate Ammonium Salt primarily targets two key enzymes: HIV reverse transcriptase and HBV polymerase . These enzymes play a crucial role in the replication of Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B (HBV), respectively .

Mode of Action

Lamivudine is a synthetic nucleoside analogue that is phosphorylated intracellularly to its active 5’-triphosphate metabolite, this compound . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase . The incorporation of this analogue results in DNA chain termination , thereby inhibiting the replication of the virus .

Biochemical Pathways

This compound affects the viral DNA synthesis pathway . It competes with naturally occurring cytidine triphosphate for incorporation into the developing viral DNA strand . This results in chain termination and ceases viral DNA replication .

Pharmacokinetics

Lamivudine enters cells by passive diffusion and is phosphorylated to its active 5’-triphosphate form . It is administered orally, and its oral bioavailability is approximately 86% . Lamivudine is primarily excreted unchanged in the urine . The elimination half-life of Lamivudine is about 5 to 7 hours .

Result of Action

The incorporation of this compound into the viral DNA results in DNA chain termination . This inhibits the replication of the virus, thereby reducing the viral load in the body . It is used to treat HIV-1 and HBV infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the transport of nucleoside analogs into and out of cells and their phosphorylation by cellular kinases is a complex process that is subject to considerable variability

Properties

IUPAC Name

triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N3O12P3S.3H3N/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15;;;/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15);3*1H3/t6-,7+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYHYJAOTOCRPE-PXJNTPRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23N6O12P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857916
Record name triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187058-42-9
Record name triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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